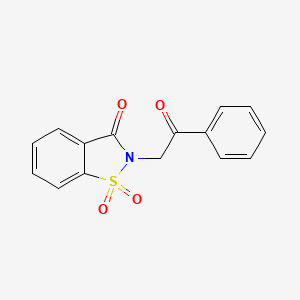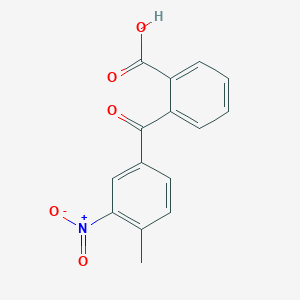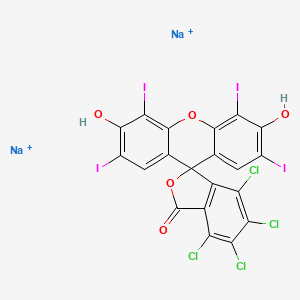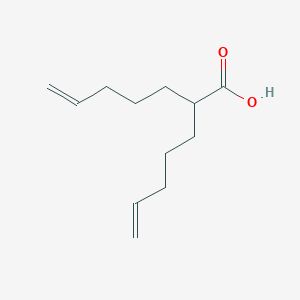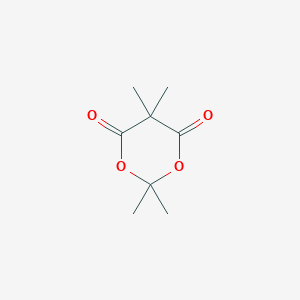
2,2,5,5-四甲基-1,3-二氧六环-4,6-二酮
描述
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C8H12O4 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass is 172.178 Da and the monoisotopic mass is 172.073563 Da .Chemical Reactions Analysis
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione is known to participate in reactions that involve the formation of adducts. For instance, it has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 330.4±35.0 °C at 760 mmHg, and a flash point of 171.9±24.4 °C . It has 4 hydrogen bond acceptors and no hydrogen bond donors . The polar surface area is 53 Å2 and the molar volume is 158.4±3.0 cm3 .科学研究应用
C8H12O4\mathrm{C_8H_{12}O_4}C8H12O4
and a molecular weight of approximately 172.18 g/mol .Trapping Reagent for Isocyanides
In organic reactions, this compound acts as a trapping reagent for adducts formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates. The resulting adducts can be further studied or modified .
Hydrolysis to 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-diol
Under appropriate conditions, 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione can undergo hydrolysis to yield 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-diol . This diol may have additional applications in organic synthesis or as a precursor for other compounds .
Lactide Formation
The compound can be converted to a lactide, which is readily hydrolyzed to 2-(2-hydroxy-2-methylpropanoyloxy)-2-methylpropanoic acid . Lactides are important intermediates in polymer chemistry and drug delivery systems .
作用机制
Mode of Action
It has been used for trapping the adduct formed during the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.
Biochemical Pathways
Its use in trapping adducts suggests that it may be involved in reactions related to alkyl isocyanides and dialkyl acetylenedicarboxylates . The downstream effects of these interactions would depend on the specific roles of these compounds in cellular processes.
Result of Action
Its role in trapping adducts suggests that it may alter the structure and function of its targets, potentially leading to changes in cellular processes .
属性
IUPAC Name |
2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOLYVBBMEBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(OC1=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327567 | |
| Record name | NSC666539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15568-97-5 | |
| Record name | NSC666539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B3048006.png)
![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)

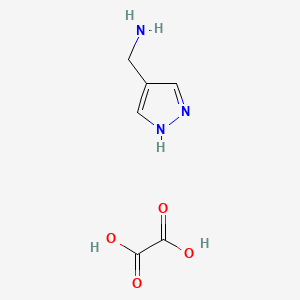
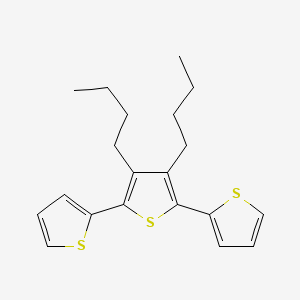
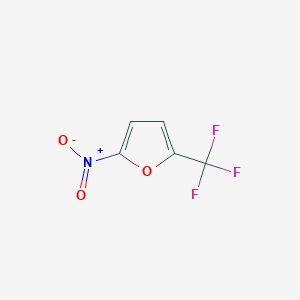
![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)
